Tyrosol glucuronide

Description

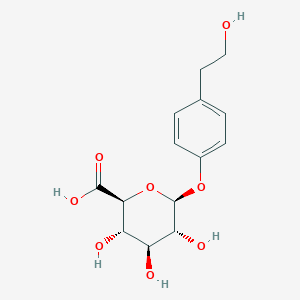

Structure

3D Structure

Properties

Molecular Formula |

C14H18O8 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H18O8/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14-18H,5-6H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |

InChI Key |

HEIHXCBRTPYOMU-BYNIDDHOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Distribution of Tyrosol Glucuronide

Detection and Quantification in Non-Human Animal Biological Matrices

The metabolism of tyrosol in animal models has been the subject of several pharmacokinetic studies. Following administration, tyrosol is metabolized into various conjugates, including glucuronides and sulfates, which are then distributed throughout the body and excreted.

Research in animal models, primarily rats, has consistently demonstrated the presence of tyrosol metabolites in both plasma and urine following oral administration of tyrosol. After a single oral dose of tyrosol to rats, metabolites are rapidly absorbed and can be detected in plasma. nih.govacs.org One study identified two major metabolites in rat plasma, M1 (tyrosol-4-sulfate) and an unidentified metabolite M2, after oral administration of tyrosol. nih.govresearchgate.netmdpi.comnih.gov While tyrosol glucuronide is a known phase II metabolite of tyrosol, specific quantitative data for this compound in plasma is not as extensively reported as for its sulfated counterpart. nih.govmdpi.com

In another study, major metabolites including tyrosol sulfate (B86663) and this compound were detected in rat plasma after the oral administration of tyrosol acyl esters. acs.org This indicates that different forms of ingested tyrosol can lead to the formation of this compound in the bloodstream. It has been hypothesized that after the administration of salidroside (B192308), it may be metabolized to p-tyrosol and then further to its sulfate or glucuronide conjugates, which could explain the absence of detectable p-tyrosol in plasma samples in some experiments. nih.gov

Urinary excretion is a primary route for the elimination of tyrosol metabolites. nih.govresearchgate.netmdpi.com Following oral administration of tyrosol to rats, its metabolites are detected in the urine. nih.govresearchgate.netmdpi.com Studies have shown that after intravenous and intragastric administration of salidroside (a glucoside of tyrosol) to rats, a small percentage of the administered dose is excreted as p-tyrosol in the urine. plos.org It is suggested that the majority of tyrosol is eliminated in the form of its metabolites, including glucuronides. Research on human subjects who consumed red wine, a source of tyrosol, identified tyrosol-4-glucuronide as the most abundant metabolite in urine. mdpi.com This finding in humans suggests a similar metabolic pathway may be prominent in animal models, although direct comparative quantitative data is limited. A study on rats also confirmed the presence of this compound in urine after the intake of extra virgin olive oil. ub.edu

Table 1: Pharmacokinetic Parameters of Tyrosol Metabolites in Rat Plasma After Oral Administration of Tyrosol (Note: Data for this compound was not specifically quantified in this study, which focused on Tyrosol-4-Sulfate (T4S) and an unidentified metabolite, M2.)

| Parameter | T4S (Tyrosol-4-Sulfate) | M2 (Unidentified Metabolite) |

| Tmax (h) | ~0.18 | 0.25 - 1.0 |

| Cmax (µg/mL) | 7.9 - 12.1 | Not Determined |

| T½ (h) | Not Determined | 1.0 - 1.59 |

| Data sourced from a study on the pharmacokinetics of tyrosol metabolites in rats. nih.govmdpi.com |

Following absorption and metabolism, tyrosol metabolites are distributed to various tissues in animal models. Studies in rats have shown that after oral administration, tyrosol metabolites are rapidly distributed to most organs. nih.govresearchgate.netmdpi.comnih.gov The highest concentrations of these metabolites are typically found in tissues with a rich blood supply. nih.govresearchgate.netmdpi.com

Specifically, the liver and kidneys are major sites of accumulation for tyrosol metabolites. nih.govresearchgate.netmdpi.comnih.gov Research has demonstrated that the greatest deposition of tyrosol-4-sulfate by tissue weight is observed in the liver, followed by the kidney and spleen. nih.govresearchgate.netmdpi.comnih.gov Another unidentified metabolite, M2, was most concentrated in the kidney, followed by the liver and spleen. nih.govresearchgate.netmdpi.comnih.gov These findings suggest that the liver plays a key role in the metabolism of tyrosol, and the kidneys are central to the excretion of its metabolites. nih.govresearchgate.netmdpi.comnih.gov The presence of metabolites was also detected in the heart, but not in epididymal fat or the lungs. nih.gov

While these studies provide insight into the general distribution of tyrosol metabolites, specific quantitative data for the tissue distribution of this compound is limited. It is understood that glucuronidation is a primary metabolic pathway occurring in the liver. nih.gov Therefore, it is expected that this compound would be present in the liver before being transported to other tissues and eventually excreted. Studies on the aglycone of salidroside, p-tyrosol, have shown its detection in the liver, kidney, spleen, heart, and lungs of rats. nih.govplos.org

Table 2: Tissue Distribution of Tyrosol Metabolites in Rats Following Oral Administration (Note: This table reflects the distribution of the primary identified metabolites, Tyrosol-4-Sulfate (T4S) and an unidentified metabolite, M2, as specific data for this compound was not provided in the source.)

| Tissue | Relative Concentration of T4S | Relative Concentration of M2 |

| Liver | High | High |

| Kidney | Moderate | Highest |

| Spleen | Low | Moderate |

| Heart | Detected | Detected |

| Lungs | Not Detected | Not Detected |

| Epididymal Adipose Tissue | Not Detected | Not Detected |

| Based on findings from studies on the tissue distribution of tyrosol metabolites in rats. nih.govnih.gov |

Presence in Plasma and Urine of Animal Models

Identification as a Metabolite in Natural Product-Derived Food Matrices

The presence of tyrosol and its metabolites is not limited to biological fluids and tissues post-consumption but can also be found in food products derived from herbivorous animals.

An analytical method has been developed to determine the presence of tyrosol, hydroxytyrosol (B1673988), and their phase II metabolites, including sulfates and glucuronides, in cheese. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net A study analyzing 36 Italian cheeses made from ewe, goat, and cow milk aimed to quantify these compounds. mdpi.comnih.govdntb.gov.ua The study successfully developed a method for the detection of this compound. mdpi.comdntb.gov.ua

Table 3: Detected Tyrosol and its Metabolites in Various Italian Cheeses (Note: While a method for this compound was developed, it was not reported in quantifiable amounts in the final analysis of the cheeses.)

| Compound | Ewe Cheese (µg/kg dw) | Goat Cheese (µg/kg dw) | Cow Cheese (µg/kg dw) |

| Tyrosol (T) | |||

| Tyrosol Sulfate (T-S) | 7.8 - 14 | ||

| Data adapted from a study on the occurrence of hydroxytyrosol, tyrosol, and their metabolites in Italian cheese. mdpi.com LOD = Limit of Detection; dw = dry weight. |

Biosynthesis and Enzymatic Formation Pathways of Tyrosol Glucuronide

Glucuronidation as a Predominant Phase II Metabolic Pathway for Tyrosol

Glucuronidation represents a major Phase II metabolic reaction for tyrosol, a phenolic compound found in sources like olive oil and wine. semanticscholar.orgnih.gov This process involves the conjugation of tyrosol with glucuronic acid, a reaction that increases its water solubility and facilitates its excretion from the body. mdpi.comnumberanalytics.com While tyrosol can also undergo sulfation, another Phase II reaction, glucuronidation is a significant pathway for its metabolism. semanticscholar.orgmdpi.com The resulting metabolite, tyrosol glucuronide, is one of the primary forms in which tyrosol is found in urine after consumption. biosynth.com

The extent of glucuronidation can be influenced by the administered dose. While conjugation of phenolic compounds like tyrosol is generally low, higher doses have been shown to increase the rate of glucuronidation. mdpi.comnih.gov It is important to note that unlike some other phenolic compounds, tyrosol lacks the catechol group necessary for methylation by catechol-O-methyltransferase (COMT), making glucuronidation and sulfation its main metabolic fates. semanticscholar.orgmdpi.com

Enzymatic Mechanisms of this compound Formation

Role of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGTs) in Conjugation

The formation of this compound is catalyzed by a family of enzymes known as Uridine 5′-diphospho-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are a critical component of the body's Phase II metabolic processes, responsible for the glucuronidation of a wide array of substances, including drugs, toxins, and endogenous compounds. numberanalytics.comnih.gov UGTs facilitate the transfer of a glucuronic acid molecule from the co-substrate Uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate like tyrosol. wikipedia.org This conjugation reaction, which primarily occurs in the liver and intestinal cells, transforms lipophilic compounds into more water-soluble glucuronides, thereby aiding their elimination from the body. mdpi.comnumberanalytics.comwikipedia.org The UGT superfamily is comprised of several isoforms, each exhibiting distinct substrate specificities. numberanalytics.com

Substrate Specificity of UGT Isoforms Towards Tyrosol

Research indicates that tyrosol is actively conjugated by UGTs belonging to the UGT1A and UGT2B families. researchgate.net While specific studies pinpointing the exact UGT isoforms with the highest affinity for tyrosol are detailed, it is known that different isoforms have varying catalytic activities towards different substrates. For instance, in the metabolism of other compounds, UGT1A1 and UGT1A9 have been identified as major players in the formation of glucuronide conjugates. researchgate.net The expression of these enzymes in tissues like the liver and intestine is crucial for the metabolism of phenolic compounds. researchgate.net The specificity of UGT isoforms is a key determinant in the metabolic fate of xenobiotics. oncotarget.com For example, UGT1A9 has been shown to have a high rate of metabolism for certain carcinogens, followed by other isoforms like UGT1A4 and UGT2B7. oncotarget.com

In Vitro Investigations of this compound Formation

Studies Utilizing Hepatic Microsomes for Glucuronidation Pathway Elucidation

In vitro studies using hepatic microsomes, which are rich in drug-metabolizing enzymes like UGTs, are instrumental in understanding the glucuronidation of tyrosol. These studies have demonstrated that tyrosol can be converted to its glucuronide conjugate in the presence of liver microsomes. semanticscholar.org It has been noted that in rats, sulfation appears to be a major metabolic pathway in the liver. semanticscholar.orgmdpi.com However, the biotransformation of tyrosol into hydroxytyrosol (B1673988) has also been observed in liver microsomes, a reaction mediated by cytochrome P450 enzymes CYP2A6 and CYP2D6. nih.gov This highlights the complex metabolic pathways that tyrosol undergoes in the liver.

Formation in Hepatoma Cell Lines (e.g., HepG2 Cells)

Human hepatoma cell lines, such as HepG2 cells, serve as a valuable in vitro model for studying the hepatic metabolism of compounds like tyrosol. researchgate.netresearchgate.net Studies have shown that HepG2 cells are capable of metabolizing tyrosol, although it appears to be a slower process compared to other olive oil phenols. acs.org In one study, after 18 hours of incubation, less than 10% of the initial tyrosol was converted to its glucuronidated form. researchgate.netacs.org No sulfated metabolites of tyrosol were detected in these experiments with HepG2 cells, suggesting that glucuronidation is the primary conjugation pathway in this cell line. semanticscholar.orgmdpi.com The metabolites produced by HepG2 cells, mainly glucuronide conjugates, mirror the metabolic profile observed in human plasma and urine. researchgate.netacs.org

Interactive Data Table: In Vitro Metabolism of Tyrosol

| System | Key Findings | References |

| Hepatic Microsomes | - Can convert tyrosol to this compound.- In rats, sulfation is a major pathway.- Can convert tyrosol to hydroxytyrosol via CYP450 enzymes. | semanticscholar.org, semanticscholar.org, nih.gov, mdpi.com |

| HepG2 Cells | - Tyrosol is poorly metabolized compared to other phenols.- <10% of tyrosol is glucuronidated after 18 hours.- Glucuronidation is the main conjugation pathway observed.- No sulfated metabolites were detected. | researchgate.net, acs.org, semanticscholar.org, mdpi.com |

Precursor Compounds and Their Metabolic Conversion to this compound

The generation of this compound in the body is a direct consequence of the metabolism of its primary precursor, tyrosol. This process can be categorized into direct and indirect pathways.

The principal pathway for the formation of this compound is the direct conjugation of tyrosol with glucuronic acid. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netus.es UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum of cells in the liver and small intestine. nih.govus.es

The process involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of tyrosol. This results in the formation of tyrosol-4'-O-glucuronide. nih.gov Studies have shown that after oral administration, tyrosol is rapidly absorbed and metabolized, with this compound being one of the main metabolites detected in plasma and urine. nih.govroehampton.ac.ukroehampton.ac.uk While sulfation is also a major metabolic route for tyrosol, the rate of glucuronidation can increase with higher doses of tyrosol intake. mdpi.com

Research using human hepatoma HepG2 cells, a model for liver metabolism, has demonstrated the capacity of these cells to produce glucuronidated forms of tyrosol. acs.orgresearchgate.net However, some studies suggest that tyrosol is less extensively glucuronidated compared to other phenolic compounds like hydroxytyrosol. acs.orgresearchgate.net The small intestine is also a key site for the glucuronidation of tyrosol. roehampton.ac.uk

Table 1: Key Enzymes and Locations in Direct Glucuronidation of Tyrosol

| Enzyme Family | Specific Enzyme(s) | Primary Location(s) | Substrate | Product |

| UDP-glucuronosyltransferases (UGTs) | Various isoforms | Liver, Small Intestine | Tyrosol | This compound |

While direct glucuronidation is the primary route, the metabolic landscape of tyrosol is interconnected with that of other phenolic alcohols, most notably hydroxytyrosol. Tyrosol and hydroxytyrosol, along with their respective glucuronide and sulfate (B86663) conjugates, are often found as co-occurring metabolites in the body after the consumption of foods like olive oil. upf.edumdpi.comnih.govnih.govresearchgate.net

An indirect pathway of significance is the conversion of tyrosol to hydroxytyrosol. upf.edumdpi.com This hydroxylation is catalyzed by cytochrome P450 enzymes, specifically CYP2A6 and CYP2D6, primarily in the liver. mdpi.commdpi.com Once formed, hydroxytyrosol can then undergo extensive phase II metabolism, including glucuronidation, to form hydroxytyrosol glucuronides. mdpi.comnih.govresearchgate.net Therefore, the pool of glucuronidated metabolites in the body after tyrosol intake can include both this compound and hydroxytyrosol glucuronides, the latter being formed indirectly from the initial tyrosol precursor.

The presence of both this compound and hydroxythis compound as metabolites highlights the intricate network of enzymatic reactions that dietary phenolic compounds undergo. nih.govcambridge.org The relative abundance of these metabolites can be influenced by the initial concentration of the precursor compounds and the activity of the various metabolic enzymes involved. nih.govmdpi.com

Table 2: Co-occurring Glucuronide Metabolites

| Precursor Compound | Primary Metabolite | Co-occurring Glucuronide Metabolite |

| Tyrosol | This compound | Hydroxythis compound |

| Hydroxytyrosol | Hydroxythis compound | This compound (if interconversion occurs) |

Metabolism and Biotransformation of Tyrosol Glucuronide

Metabolic Fate of Tyrosol Glucuronide in Non-Human Animal Models

Studies in non-human animal models, primarily rats, have been instrumental in elucidating the pharmacokinetics of tyrosol and its metabolites. Following oral administration, tyrosol is rapidly absorbed and subjected to extensive first-pass metabolism, leading to the formation of conjugated derivatives, including this compound.

Upon oral administration of tyrosol or its precursors, such as tyrosol acyl esters, to rats, this compound is consistently detected as a major metabolite in the bloodstream. mdpi.commdpi.comacs.orgnih.gov This indicates that glucuronidation is a primary metabolic pathway for tyrosol in these models.

Pharmacokinetic studies have detailed the timeline of its appearance in plasma. For instance, after administering various tyrosol acyl esters to rats, the time to reach maximum plasma concentration (Tmax) for this compound was observed to be between 0.21 and 0.81 hours. acs.org This rapid appearance suggests efficient absorption and metabolism in the upper gastrointestinal tract and/or liver.

Once in systemic circulation, tyrosol metabolites are distributed to various tissues. Studies tracking the distribution of tyrosol metabolites in rats have found the highest concentrations of these compounds, including a glucuronide metabolite (referred to as M2 in one study), in the liver and kidneys. reading.ac.uk This distribution pattern is consistent with the central role of these organs in drug and xenobiotic metabolism and excretion. researchgate.net Furthermore, this compound has been identified within red blood cells in rats following the consumption of an olive-derived phenolic extract, suggesting these cells may also play a role in its systemic transport. mdpi.com

| Administered Compound | Metabolite Detected | Tmax (hours) | Reference |

|---|---|---|---|

| Tyrosol-C12:0 Acyl Ester | This compound | 0.21 ± 0.06 | acs.org |

| Tyrosol-C18:0 Acyl Ester | This compound | 0.81 ± 0.13 | acs.org |

| Tyrosol-C18:2 Acyl Ester | This compound | 0.21 ± 0.06 | acs.org |

The elimination of this compound from the body is a relatively rapid process, primarily occurring via the kidneys. reading.ac.uk Animal studies demonstrate that following absorption and distribution, tyrosol metabolites are efficiently cleared from the plasma and excreted in the urine. reading.ac.uknih.gov

In a pharmacokinetic study in rats, a tyrosol metabolite (M2), believed to be the glucuronide, was detected in urine and was almost completely eliminated within 12 hours of administration. reading.ac.uk The terminal elimination half-life (T½) for this metabolite ranged from 1.0 to 1.59 hours, underscoring its rapid clearance. nih.gov The liver and kidneys are the principal organs involved in this process, handling the metabolism and subsequent excretion of the conjugated compound. reading.ac.ukresearchgate.netsemanticscholar.org This efficient excretion pathway prevents the accumulation of the metabolite in the body.

| Parameter | Value | Reference |

|---|---|---|

| Elimination Route | Urine | reading.ac.uk |

| Elimination Half-life (T½) | 1.0 - 1.59 hours | nih.gov |

| Time to Elimination | Rapidly eliminated by 12 hours | reading.ac.uk |

Absorption and Systemic Distribution Dynamics

In Vitro Metabolic Stability and Interactions

In vitro models using various cell lines and simulated biological environments provide valuable insights into the stability of this compound and its interactions with biological systems, such as the gut microbiota.

The stability of this compound appears to be dependent on the specific biological environment. In rat plasma, tyrosol metabolites have been shown to be stable for at least 24 hours at room temperature, suggesting that once formed and circulating, the glucuronide conjugate is not prone to rapid, non-enzymatic degradation in this medium. nih.gov

Cellular models provide a more nuanced picture. In human liver hepatoma (HepG2) cells, tyrosol is metabolized to this compound, although it has been described as being "poorly metabolized," with less than 10% of the initial tyrosol being converted to the glucuronide form after 18 hours. acs.org This slow rate of formation could imply that once formed, the glucuronide is relatively stable against deconjugation within the HepG2 cell system. researchgate.net Similarly, studies using human aortic endothelial cells (HAEC) have shown that exposure to this compound for 24 hours did not significantly affect cell viability, indicating its stability and lack of cytotoxicity in this particular cell culture environment.

However, the stability of the glucuronide bond is highly dependent on the presence of specific enzymes. Some research suggests that glucuronide metabolites can be deconjugated back to their parent compounds within the intracellular environment by the enzyme β-glucuronidase. This process would release free tyrosol, which could then exert its own biological effects.

A significant fate for this compound, particularly the portion that may be excreted via bile back into the intestine or the unabsorbed fraction of its parent compound, involves interaction with the gut microbiota. researchgate.netmdpi.com The colon is host to a vast and enzymatically active microbial community capable of metabolizing compounds that escape digestion and absorption in the upper gastrointestinal tract. colab.ws

Advanced Analytical Methodologies for Tyrosol Glucuronide Research

High-Resolution Chromatographic Separations for Quantification and Identification

High-resolution chromatographic techniques are fundamental for separating tyrosol glucuronide from other related compounds and matrix components, enabling precise quantification and identification.

Liquid Chromatography (LC) Coupled with Diode Array Detection and Fluorescence Detection

Liquid chromatography (LC) is a cornerstone technique for the analysis of phenolic compounds like tyrosol and its metabolites. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying compounds based on their UV-Vis spectra. notulaebotanicae.ro For instance, the analysis of tyrosol in fungal cultures has been optimized using HPLC-DAD with a gradient mobile phase. scielo.br The detection wavelength for tyrosol and its derivatives is often set around 280 nm. notulaebotanicae.roresearchgate.net

Fluorescence detection (FD) offers enhanced sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent. For the analysis of tyrosol and hydroxytyrosol (B1673988) in red wines, an HPLC method with fluorescence detection was developed and validated, demonstrating high sensitivity with low detection and quantification limits. researchgate.netnih.gov Optimized excitation and emission wavelengths are crucial for maximizing the signal-to-noise ratio for each specific compound. researchgate.netnih.gov While less common for direct detection of glucuronides, which may have different fluorescence properties than the parent compound, FD can be a powerful tool when appropriate standards are available or after enzymatic hydrolysis to release the fluorescent aglycone.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is extensively used for profiling metabolites of tyrosol, including this compound, in various biological samples. mdpi.comresearchgate.net A typical HPLC system for this purpose utilizes a reversed-phase column, such as a C18 column, to separate the compounds based on their hydrophobicity. nih.govnih.gov

The mobile phase often consists of a gradient mixture of an aqueous solution (commonly with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov For example, a rapid HPLC method for analyzing olive oil phenolic metabolites in human low-density lipoproteins used a C18 column with a mobile phase of 0.1% (v/v) formic acid and acetonitrile. nih.gov This technique has been successfully applied to quantify tyrosol and its metabolites in animal plasma and tissues, demonstrating acceptable accuracy and precision. researchgate.net

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) provides unparalleled sensitivity and structural information, making it an indispensable tool for the definitive identification and trace-level quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing tyrosol metabolites. upf.edu LC-MS provides the molecular weight of the eluting compounds, while LC-MS/MS allows for the fragmentation of selected ions to yield structural information, significantly enhancing selectivity and sensitivity. upf.eduresearchgate.net

This technique has been instrumental in identifying and quantifying this compound and other metabolites in various matrices, including human urine and plasma. mdpi.comacs.org For instance, a study investigating the metabolites of hydroxytyrosol in rat plasma used LC-MS/MS to identify sulfate (B86663) and glucuronide conjugates. acs.org The fragmentation pattern in the MS/MS spectrum is characteristic of the molecule's structure. For a glucuronide conjugate, a neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a key diagnostic fragment. acs.orgub.edu

Application of High-Resolution Mass Spectrometry (e.g., LC-Q-Orbitrap) for Metabolite Characterization

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography and a Quadrupole-Orbitrap mass analyzer (LC-Q-Orbitrap), offers exceptional mass accuracy (typically below 5 ppm) and resolution. nih.govthermofisher.comthermofisher.com This allows for the unambiguous determination of the elemental composition of an ion, which is critical for identifying unknown metabolites and distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). thermofisher.commdpi.com

An analytical method using LC-Q-Orbitrap was developed to determine tyrosol and its phase II metabolites, including glucuronides, in cheese. nih.gov This method demonstrated excellent performance in terms of selectivity, linearity, and sensitivity. nih.gov The high resolving power of the Orbitrap analyzer is key to separating analyte signals from matrix interferences, which is especially important in complex samples like food and biological tissues. thermofisher.com

Optimized Sample Preparation and Extraction Protocols for Biological Matrices (Non-Human)

The accurate analysis of this compound in non-human biological matrices, such as animal tissues and plasma, is highly dependent on the efficiency and cleanliness of the sample preparation and extraction protocol. The goal is to isolate the analyte of interest from interfering matrix components that could suppress the analytical signal or damage the analytical instrumentation.

A common approach for extracting polar metabolites like this compound from animal tissues involves homogenization followed by a two-phase liquid-liquid extraction. msu.edu This typically uses a mixture of a polar solvent (like methanol) and a non-polar solvent (like chloroform) to separate the polar and lipid-based metabolites. msu.edu

For plasma samples, solid-phase extraction (SPE) is a widely used technique. researchgate.netplos.org SPE cartridges, such as Oasis HLB, can effectively retain and concentrate phenolic compounds and their metabolites from the plasma matrix. plos.org The retained compounds are then eluted with a suitable solvent, which is subsequently evaporated and the residue reconstituted in the mobile phase for LC-MS analysis. plos.org

In a study on the pharmacokinetics of tyrosol metabolites in rats, plasma samples were extracted using methanol to precipitate proteins, followed by centrifugation. mdpi.com Tissue samples were homogenized and then subjected to an extraction procedure. mdpi.com Similarly, for the analysis of hydroxytyrosol and its metabolites in rat plasma, a liquid-liquid extraction with ethyl acetate (B1210297) was employed after acidification of the sample. nih.govacs.org

The choice of extraction method depends on the specific matrix and the analytical technique to be used. It is often necessary to add antioxidants, like ascorbic acid, during the extraction process to prevent the degradation of phenolic compounds. nih.govacs.org

Table of Research Findings for this compound Analysis

| Analytical Technique | Matrix | Key Findings/Parameters | Source |

|---|---|---|---|

| HPLC-DAD | Fungal Cultures | Optimized gradient mobile phase (acetonitrile/water) for tyrosol analysis. | scielo.br |

| HPLC-FD | Red Wine | High sensitivity for tyrosol and hydroxytyrosol with low detection limits. | researchgate.netnih.gov |

| HPLC-ESI-MS/MS | Human LDL | Rapid method for detection and quantification of this compound and other metabolites. | nih.gov |

| LC-MS/MS | Rat Plasma | Identified and quantified hydroxytyrosol sulfate and glucuronide conjugates. Neutral loss of 176 Da for glucuronides. | acs.orgub.edu |

| LC-Q-Orbitrap | Cheese | Developed and validated a method for determining tyrosol and its phase II metabolites with high selectivity and sensitivity. | nih.gov |

| SPE-LC-MS/MS | Rat Urine, Feces, Bile | Used Oasis HLB SPE cartridges for purification of salidroside (B192308) and its metabolite p-tyrosol. | plos.org |

| Liquid-Liquid Extraction & HPLC | Animal Plasma & Tissues | Validated method for quantifying tyrosol and its metabolites with acceptable accuracy and precision. | researchgate.net |

Extraction from Plasma and Urine Samples

Extracting this compound from biofluids like plasma and urine is a critical first step in its analysis. The primary goals are to isolate the analyte from interfering substances such as proteins, salts, and other metabolites, and to concentrate it for sensitive detection. The most common techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound and other phenolic metabolites in plasma, LLE is a frequently used method. A typical procedure involves acidifying the plasma sample to ensure the analyte is in a non-ionized form, making it more soluble in an organic solvent. acs.org Ethyl acetate is a commonly used solvent for this purpose. acs.org The process often includes adding an antioxidant like ascorbic acid to prevent degradation of the phenolic compounds during extraction. acs.orgnih.gov After adding the organic solvent, the mixture is vortexed and centrifuged to separate the organic layer containing the analyte from the aqueous layer and precipitated proteins. acs.orgnih.gov This process may be repeated to maximize recovery. acs.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration, offering advantages in selectivity and reduction of matrix effects. mdpi.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For phenolic metabolites in urine, which contains high salt concentrations that can interfere with analysis, SPE is particularly valuable. nih.gov Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are widely used for extracting this compound and related compounds from urine and other biological samples. plos.orgmdpi.com The sample is typically acidified before being loaded onto the equilibrated cartridge. After washing, the metabolites are eluted with a solvent such as methanol. plos.orgmdpi.com

The selection between LLE and SPE often depends on the specific requirements of the analysis, including the sample volume, the concentration of the analyte, and the nature of the interfering substances. Both methods have been successfully validated for the quantification of tyrosol metabolites in pharmacokinetic studies. acs.orgresearchgate.net

Table 1: Comparison of Extraction Methods for this compound in Plasma and Urine

| Matrix | Extraction Method | Key Steps & Reagents | Purpose | Reference(s) |

|---|---|---|---|---|

| Plasma | Liquid-Liquid Extraction (LLE) | Acidification (e.g., acetic acid); addition of antioxidant (ascorbic acid); extraction with ethyl acetate; vortexing and centrifugation. | To isolate analyte from proteins and concentrate it in an organic solvent. | acs.org, nih.gov |

| Urine | Solid-Phase Extraction (SPE) | Sample acidification (e.g., phosphoric or formic acid); loading onto an Oasis HLB cartridge; washing with water; elution with methanol. | To remove high concentrations of salts and other interferences and to concentrate the analyte. | plos.org, mdpi.com |

| Urine | Liquid-Liquid Extraction (LLE) | Acidification to pH 2.5; extraction with ethyl acetate. | To remove electrolytes and other interferences prior to analysis. | |

Method Development for Tissue Sample Preparation

Analyzing this compound in tissue samples is essential for understanding its distribution and accumulation in target organs. The preparation of tissue samples is more complex than that of biofluids due to the solid nature of the matrix and the high content of proteins and lipids. nih.govresearchgate.net

The initial and most critical step is the effective homogenization of the tissue to release the intracellular contents, including the metabolites. nih.gov Tissues such as the liver, kidney, heart, and spleen are typically rinsed with saline, weighed, and then homogenized in water or a specified buffer using a mechanical homogenizer. nih.gov

Following homogenization, a protein precipitation step is generally required. This is commonly achieved by adding a water-miscible organic solvent, such as methanol, to the tissue homogenate. nih.gov The mixture is vortexed vigorously and then centrifuged at high speed. This process denatures and precipitates the majority of the proteins, which are then separated as a pellet. The resulting supernatant contains the smaller molecules, including this compound, and can be collected for further analysis. nih.gov In some methods, the supernatant is evaporated to dryness and then reconstituted in a smaller volume of the mobile phase used for the chromatographic analysis. plos.org This serves to concentrate the analyte and ensure compatibility with the analytical instrument. plos.org

Studies have successfully used these methods to detect tyrosol metabolites in various rat tissues, including the liver and kidney, which are key organs in metabolism and excretion. nih.gov The validation of these methods ensures accuracy and precision for determining the tissue-specific distribution of these compounds. plos.org

Table 2: General Protocol for Tissue Sample Preparation for Tyrosol Metabolite Analysis

| Step | Procedure | Purpose | Reference(s) |

|---|---|---|---|

| 1. Homogenization | Tissue is rinsed, weighed, and homogenized (e.g., 1:1, w/v) in water or buffer using a mechanical homogenizer. | To break down the tissue structure and release intracellular metabolites. | nih.gov |

| 2. Protein Precipitation | An organic solvent (e.g., methanol) is added to the homogenate, followed by vortex mixing. | To remove large protein molecules that can interfere with analysis. | nih.gov |

| 3. Centrifugation | The mixture is centrifuged at high speed to pellet the precipitated proteins and cellular debris. | To separate the liquid supernatant containing the analyte from solid waste. | nih.gov |

| 4. Supernatant Processing | The supernatant is collected. It may be directly injected or evaporated and reconstituted in the mobile phase. | To prepare the final sample for injection into the analytical system (e.g., LC-MS). | plos.org |

Advanced Clean-up and Enrichment Techniques for Complex Matrices

Beyond standard biofluids and tissues, this compound may need to be analyzed in highly complex matrices such as food products or environmental samples. These matrices can contain a vast array of interfering compounds, including high concentrations of fats, phospholipids (B1166683), and pigments, which necessitate more advanced clean-up and enrichment techniques. nih.gov

Low-Temperature Clean-up (Freezing-Out): For matrices with a high-fat content, such as cheese, a technique known as low-temperature clean-up, or "freezing-out," has been shown to be effective. nih.gov After an initial solvent extraction (e.g., with a methanol/water mixture), the extract is subjected to very low temperatures (e.g., -80 °C). This causes the lipids to solidify and precipitate out of the solution, allowing them to be easily removed by centrifugation or filtration. This method is advantageous as it is simple, does not require extensive operator supervision, and reduces the consumption of chemical reagents. nih.gov

The combination of different clean-up strategies, such as an initial solvent extraction followed by freezing-out and/or SPE, allows for the robust analysis of trace levels of this compound in some of the most challenging and complex sample matrices. nih.gov The development of such multi-step protocols is crucial for obtaining accurate data in studies related to food science, functional foods, and environmental monitoring. nih.govle.ac.uk

Table 3: Advanced Clean-up Techniques for this compound in Complex Matrices

| Technique | Target Matrix Type | Principle of Operation | Advantages | Reference(s) |

|---|---|---|---|---|

| Low-Temperature Clean-up ("Freezing-Out") | High-Fat Matrices (e.g., cheese) | The sample extract is cooled to a very low temperature (e.g., -80°C), causing lipids to precipitate for easy removal. | Simple, low reagent consumption, effective for defatting. | nih.gov |

| Specialized SPE (e.g., Phospholipid Removal) | Matrices with high phospholipid content (e.g., cheese, some tissues) | Uses specific sorbents that selectively retain and remove interfering phospholipids from the sample extract. | Reduces matrix effects and ion suppression in mass spectrometry. | nih.gov |

| Combined Methods (e.g., Freezing-Out + SPE) | Highly Complex Matrices | A multi-step approach combining techniques to remove different classes of interferences sequentially. | Provides comprehensive clean-up for challenging samples, enhancing analytical accuracy and sensitivity. | nih.gov |

Biological Functions and Mechanistic Investigations of Tyrosol Glucuronide

Role in Cellular Signaling and Modulation of Molecular Pathways (In Vitro Studies)

Effects on Endothelial Cell Function and Nitric Oxide Balance

In vitro studies utilizing human aortic endothelial cells (HAEC) have demonstrated that tyrosol glucuronide, alongside other metabolites of tyrosol and hydroxytyrosol (B1673988), plays a role in maintaining nitric oxide (NO) balance. nih.govmdpi.com NO is a critical signaling molecule for vascular health, mediating vasodilation and inhibiting processes like platelet aggregation and leukocyte adhesion to the endothelium. nih.govmdpi.com

This compound contributes to the enhancement of NO and cyclic guanosine (B1672433) monophosphate (cGMP) concentrations, effectively counteracting the depletion of NO caused by superoxide (B77818) overproduction. nih.govmdpi.com The mechanism behind this involves the modulation of key enzymes. While tyrosol itself and hydroxytyrosol metabolites were found to enhance the activation of the serine/threonine-protein kinase 1 (Akt1), a crucial regulator of endothelial nitric oxide synthase (eNOS), this compound did not appear to enhance NO production through this specific pathway. nih.govmdpi.com However, it, along with other tested phenolic compounds, was shown to reduce superoxide levels, which in turn prevents the degradation of NO. mdpi.com This suggests that this compound helps maintain NO availability primarily by reducing oxidative stress. nih.govmdpi.commdpi.com

Table 1: Effects of this compound on Endothelial Function Markers

| Marker | Effect of this compound | Cell Model |

|---|---|---|

| Nitric Oxide (NO) | Increased | Human Aortic Endothelial Cells (HAEC) nih.govmdpi.com |

| Cyclic GMP (cGMP) | Increased | Human Aortic Endothelial Cells (HAEC) nih.govmdpi.com |

| Superoxide Production | Reduced | Human Aortic Endothelial Cells (HAEC) nih.govmdpi.com |

| Akt1 Activation | No significant enhancement | Human Umbilical Vein Endothelial Cells (HUVEC) mdpi.com |

Influence on Vascular Barrier Integrity in Cellular Models

Recent in vitro research has highlighted the protective effects of this compound on vascular barrier integrity, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govfrontiersin.orgresearchgate.net LPS, a component of Gram-negative bacteria, can trigger endothelial dysfunction by increasing permeability and promoting inflammation, key events in the development of atherosclerosis. nih.govfrontiersin.org

Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have shown that this compound, at physiologically relevant concentrations, can counteract the LPS-induced increase in endothelial permeability. nih.govfrontiersin.orgresearchgate.net The mechanism involves the modulation of tight junction (TJ) proteins, which are crucial for maintaining the barrier between cells. nih.gov LPS exposure leads to the disruption of TJ proteins, but pretreatment with this compound helps to limit this effect. nih.govfrontiersin.org This protective action is linked to its ability to modulate inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome pathways. nih.govfrontiersin.orgresearchgate.net By inhibiting the activation of these pathways, this compound helps to preserve the integrity of the endothelial barrier. nih.govfrontiersin.org

Modulation of Inflammatory Responses and Related Markers in Vitro

This compound has demonstrated anti-inflammatory properties in various in vitro models. nih.govresearchgate.net In human endothelial cells (hECs) stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, this compound was shown to prevent the phosphorylation of NF-κB signaling proteins. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key anti-inflammatory mechanism.

Furthermore, this compound, along with its sulfated counterpart, was effective in preventing the over-expression of adhesion molecules at the genetic, protein, and secretory levels. nih.govresearchgate.net This is significant because the adhesion of monocytes to endothelial cells is an early step in the development of atherosclerotic plaques. Studies have shown that this compound can reduce the adhesion of human monocytes to TNF-α-treated endothelial cells. nih.govresearchgate.net In some models, the sulfated form of tyrosol (Tyr-SUL) was found to be more effective than the glucuronidated form (Tyr-GLU) in this regard. researchgate.netcsic.es Additionally, in HUVEC cells, this compound was shown to inhibit the LPS-induced increase in the expression of the NLRP3 inflammasome, a key component of the innate immune response. frontiersin.org

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Inflammatory Marker/Process | Effect of this compound | Cell Model |

|---|---|---|

| NF-κB Phosphorylation | Prevented | TNF-α-treated Human Endothelial Cells (hECs) nih.govresearchgate.net |

| Adhesion Molecule Over-expression | Prevented | TNF-α-treated Human Endothelial Cells (hECs) nih.govresearchgate.net |

| Monocyte Adhesion to Endothelial Cells | Reduced | TNF-α-treated Human Endothelial Cells (hECs) nih.govresearchgate.net |

| NLRP3 Inflammasome Expression | Inhibited | LPS-treated Human Umbilical Vein Endothelial Cells (HUVEC) frontiersin.org |

Impact on Endoplasmic Reticulum Stress in Cell Culture Systems

While direct studies on this compound and endoplasmic reticulum (ER) stress are limited, research on the glucuronidated forms of its precursor, hydroxytyrosol, provides relevant insights. ER stress is a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum and is implicated in the development of cardiovascular diseases. proquest.comnih.gov

In vitro studies using human hepatocarcinoma HepG2 cells have shown that hydroxytyrosol glucuronides can neutralize ER oxidative stress. proquest.comnih.gov Specifically, 3-O-hydroxythis compound and 4-O-hydroxythis compound were found to inhibit tunicamycin-induced ER stress. researchgate.net This suggests that the glucuronidation of phenolic compounds like tyrosol may not diminish their ability to combat cellular stress. In fact, in some contexts, the metabolites of tyrosol have been shown to have comparable or even greater activity than the parent compound. nih.gov

Antioxidant Activity and Oxidative Stress Modulation (In Vitro Investigations)

Direct and Indirect Antioxidant Properties of Glucuronidated Forms

The antioxidant activity of this compound is a key aspect of its biological function. nih.gov This activity can be categorized into direct and indirect mechanisms. nih.gov Direct effects involve the scavenging of reactive oxygen species (ROS), while indirect effects relate to the modulation of cellular antioxidant defense systems. nih.gov

In vitro studies have shown that this compound exhibits antioxidant activity, although its direct radical-scavenging capacity may be somewhat reduced compared to its parent compound, tyrosol, due to the conjugation of the hydroxyl group with glucuronic acid. csic.es Despite this, this compound has been shown to be effective in cellular models. For instance, in TNF-α-treated human endothelial cells, it helped to prevent the rise in reactive oxygen species and the depletion of glutathione (B108866), a major intracellular antioxidant. researchgate.net It also contributed to restoring the levels of antioxidant enzymes. researchgate.net This suggests that the glucuronidated form retains significant biological activity and can effectively modulate oxidative stress within cells. nih.govresearchgate.net Some studies even suggest that this compound displays antioxidant efficiency comparable to that of the parent compound. nih.gov

Contribution to Endogenous Antioxidant Defense Systems

While direct radical scavenging is a key aspect of antioxidant activity, the contribution of metabolites like this compound to the body's own antioxidant defense mechanisms is a critical area of investigation. Research suggests that tyrosol and its metabolites, including the glucuronidated form, can bolster these endogenous systems. nih.gov In vitro studies on cellular models have revealed that tyrosol possesses the ability to mitigate the effects of oxidative stress by preserving and/or stimulating the enzymes that constitute the antioxidant cell defense system. nih.gov

For instance, in human astrocytoma U374 MG cells subjected to oxidative stress, the parent compound tyrosol was found to increase the activity and protein expression of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov Further studies on human endothelial cells have shown that tyrosol and its sulphate metabolite could prevent the rise of reactive oxygen species (ROS), the depletion of glutathione (GSH), and the down-regulation of genes for crucial antioxidant enzymes, including glutathione peroxidase 1 (GPX1), glutamate-cysteine ligase catalytic subunit (GCLC), and heme oxygenase-1 (HO-1). nih.govresearchgate.net Although direct evidence for this compound's role in up-regulating these specific enzymes is less pronounced than for its sulphate counterpart, the comparable bioactivity often observed between the metabolites suggests a potential contribution. nih.govresearchgate.netresearchgate.net The mechanism often involves modulating signaling pathways that regulate the expression of these protective enzymes. nih.govmdpi.com

Table 1: Effects of Tyrosol and its Metabolites on Endogenous Antioxidant Defense Markers in In Vitro Models

| Compound/Metabolite | Cell Model | Effect on Antioxidant Enzymes/Molecules | Reference |

|---|---|---|---|

| Tyrosol | Human Astrocytoma U373 MG | Increased activity and expression of CAT, SOD, GR, GPx | nih.gov |

| Tyrosol | Human Endothelial Cells (hECs) | Prevented down-regulation of GPX1, GCLC, HO-1 genes | researchgate.net |

| Tyrosol Sulphate | Human Endothelial Cells (hECs) | Prevented down-regulation of GPX1, GCLC, HO-1 genes; Prevented GSH depletion | nih.govresearchgate.net |

Comparative Biological Efficacy with Parent Compounds and Other Metabolites in In Vitro Models

The biological activity of this compound is often evaluated in comparison to its parent compound, tyrosol, and other related metabolites like tyrosol sulfate (B86663) and the metabolites of hydroxytyrosol. In vitro studies consistently show that phase II metabolism does not necessarily lead to a loss of biological activity. nih.govresearchgate.net

Several studies report that this compound and tyrosol sulfate exhibit antioxidant and anti-inflammatory activities with an efficacy comparable to that of the parent tyrosol. nih.govresearchgate.netresearchgate.net For example, in a model using intestinal Caco-2 cells, sulfate metabolites of tyrosol protected the cells against the pro-oxidant effects of oxidized cholesterol with an efficiency similar to that of tyrosol itself. nih.govresearchgate.net In human endothelial cells treated with TNF-α, both this compound and tyrosol sulfate were effective in preventing the phosphorylation of NF-κB signaling proteins and the subsequent over-expression of adhesion molecules. nih.govresearchgate.net However, in these endothelial cell studies, tyrosol sulfate was often found to be the most effective metabolite. researchgate.netcsic.es

Comparisons with hydroxytyrosol (HT), a structurally related phenol (B47542) with a more potent intrinsic antioxidant capacity due to its catechol group, are also common. mdpi.com While HT generally shows stronger direct antioxidant activity than tyrosol, the bioactivity of their respective metabolites is more nuanced. mdpi.comresearchgate.net Some research has indicated that glucuronide conjugates of both tyrosol and hydroxytyrosol may have reduced or negligible direct antioxidant activity in cell-free chemical assays like the DPPH radical scavenging test or when assessing the inhibition of LDL oxidation. researchgate.netresearchgate.netnih.govunica.it However, in cell-based assays, these metabolites often retain significant biological function. nih.govroehampton.ac.uk For instance, both tyrosol and hydroxytyrosol metabolites, including glucuronides, were able to protect human umbilical vein endothelial cells (HUVEC) from LPS-induced barrier dysfunction and inflammation, with an efficacy comparable to the parent compounds. nih.gov This suggests that while the addition of a glucuronide group may hinder direct radical scavenging, it does not prevent the molecule from interacting with cellular signaling pathways to exert protective effects. nih.govroehampton.ac.uk

Table 2: Comparative Efficacy of this compound vs. Parent and Other Metabolites in In Vitro Assays

| Assay/Model | This compound (Tyr-GLU) | Tyrosol (Parent Compound) | Tyrosol Sulphate (Tyr-SUL) | Hydroxytyrosol (HT) & its Metabolites | Reference |

|---|---|---|---|---|---|

| Anti-inflammatory (NF-κB inhibition in hECs) | Effective, prevented phosphorylation of NF-κB signaling proteins. researchgate.net | Effective. researchgate.net | More effective than Tyr and Tyr-GLU. researchgate.netcsic.es | HT is a potent inhibitor of NF-κB. mdpi.com | researchgate.netmdpi.comcsic.es |

| Anti-inflammatory (Adhesion molecule expression in hECs) | Effective, prevented over-expression. researchgate.net | Less effective than its metabolites in some studies. researchgate.net | Most effective metabolite. researchgate.net | HT and its metabolites show strong effects. | researchgate.net |

| Antioxidant (Protection of Caco-2 cells from oxidized cholesterol) | Efficacy comparable to parent compound. nih.govresearchgate.net | Protective. nih.govresearchgate.net | Efficacy comparable to parent compound. nih.govresearchgate.net | HT and its sulfate metabolites were also effective. researchgate.net | nih.govresearchgate.net |

| Antioxidant (DPPH radical scavenging) | Reported to have lost antioxidant activity. researchgate.net | Weak antioxidant activity. nih.govresearchgate.net | Not specified in direct comparison. | HT is a strong scavenger; its glucuronide showed reduced activity. researchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Antioxidant (Inhibition of LDL oxidation) | No significant activity at physiological concentrations. researchgate.net | Weakly active. | Not specified in direct comparison. | HT is a strong inhibitor; its glucuronides showed no significant activity. researchgate.net | researchgate.net |

| Vascular Protection (HUVEC barrier function) | Protective, efficacy comparable to parent compound. nih.gov | Protective. nih.gov | Protective, efficacy comparable to parent compound. nih.gov | Protective, efficacy comparable to parent compound. nih.gov | nih.gov |

Q & A

Basic Research Question

- Storage conditions : Urinary glucuronides remain stable at –20°C for ≥4 months, but plasma samples degrade within 1 month under the same conditions. Use cryopreservation (–80°C) for long-term storage .

- Analytical stability : Avoid repeated freeze-thaw cycles and optimize LC-MS mobile phases (e.g., ammonium acetate buffers) to prevent in-source fragmentation .

How can researchers address contradictory findings in this compound’s bioavailability across different studies?

Advanced Research Question

Discrepancies in bioavailability may arise from inter-individual UGT polymorphisms or differences in gut microbiota-mediated deconjugation . Methodological solutions:

- Population stratification : Genotype subjects for UGT1A1*28 or similar variants to account for metabolic variability .

- Targeted vs. untargeted approaches : Combine LC-MS/MS (quantitative) with NMR (structural validation) to resolve co-eluting metabolites (e.g., sulfates vs. glucuronides) .

What enzymatic specificities determine the glucuronidation efficiency of Tyrosol, and how can this be experimentally validated?

Advanced Research Question

UGT isoform specificity is influenced by substrate binding affinity and hepatic zonation (pericentral vs. periportal enzyme distribution). Validation strategies:

- Kinetic assays : Measure Michaelis-Menten constants (, ) using recombinant UGT isoforms .

- Spatial metabolomics : Laser-capture microdissection of liver tissues to correlate glucuronide levels with zonal UGT expression .

What advanced statistical methods are appropriate for interpreting this compound’s metabolic flux data?

Advanced Research Question

Bayesian Markov Chain Monte Carlo (MCMC) analysis is used to model glucuronide H-enrichment from HO ingestion, estimating gluconeogenesis and glycogenolysis contributions. Key steps:

- Positional H NMR analysis : Quantify H2/H5 ratios in glucuronide moieties to infer glucose metabolic pathways .

- Uncertainty quantification : Report posterior probability distributions for flux parameters (e.g., gluconeogenesis fraction = 1 – H5/H2 ratio) .

How can this compound’s role in modulating cellular processes be investigated alongside other omics datasets?

Advanced Research Question

Integrate metabolomics with transcriptomics (e.g., RNA-seq) and proteomics to identify mechanistic links. For example:

- Gene co-expression networks : Correlate this compound levels with expression of stemness markers (NANOG, OCT4) or EMT regulators (VIM, TGFβ1) in cancer models .

- Pathway enrichment : Use tools like MetaboAnalyst to map glucuronide-associated pathways (e.g., xenobiotic metabolism) .

What are the technical challenges in distinguishing this compound from structurally similar metabolites?

Advanced Research Question

Co-eluting isomers (e.g., homovanillic alcohol glucuronide) require:

- High-resolution MS : Use Q-TOF instruments (mass accuracy <5 ppm) with MS/MS fragmentation to differentiate based on unique product ions .

- Isotopic labeling : Synthesize C-labeled this compound as an internal standard .

How do inter-individual variations in UGT enzyme activity impact this compound quantification?

Advanced Research Question

Polymorphisms (e.g., UGT1A1*28) reduce glucuronidation capacity, altering pharmacokinetics. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.